molecular formula C9H11N3O2 B3042541 N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine CAS No. 64679-69-2

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine

Cat. No.: B3042541
CAS No.: 64679-69-2
M. Wt: 193.20 g/mol
InChI Key: YYUSZTQRCCAPDJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine (CAS 64679-69-2) is an organic compound with the molecular formula C₉H₁₁N₃O₂. Its structure features a pyridine ring substituted with a nitro group at the 3-position and an ethenamine group at the 4-position, where the ethenamine is further modified by N,N-dimethyl substitution (Fig. 1) . Despite its structural interest, detailed physicochemical data, biological activity, and synthetic protocols for this compound remain sparse in the literature .

Properties

IUPAC Name

N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-11(2)6-4-8-3-5-10-7-9(8)12(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUSZTQRCCAPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724384
Record name N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64679-69-2
Record name N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine typically involves the reaction of 3-nitropyridine-4-carbaldehyde with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine can undergo oxidation reactions, where the nitro group can be converted to other functional groups such as nitroso or amino groups.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Products may include nitroso or amino derivatives.

    Reduction: The major product is the corresponding amino compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine is a compound with notable potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis methods, and relevant case studies.

Chemical Properties and Structure

This compound has the molecular formula C9H11N3O2C_9H_{11}N_3O_2 and a molecular weight of approximately 193.203 g/mol. The compound features a 3-nitropyridinyl group attached to an ethenamine backbone at the 2-position, characterized by the presence of both amine and nitro functional groups, which influence its reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of nitropyridine have shown activity against various pathogens, including those classified under the ESKAPE panel, which are notorious for their antibiotic resistance . The compound's structure suggests it could be a candidate for further development as an antimicrobial agent.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution due to the nitro group, allows for the creation of a wide array of derivatives. This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Prodrug Development

The nitro group in this compound can be reduced to an amino group, which can enhance its bioactivity and solubility. This property is particularly useful in designing prodrugs that can be activated within the body to release active pharmaceutical ingredients .

Case Study 1: Antibacterial Activity Assessment

In a study assessing various nitropyridine derivatives, this compound was evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant activity against certain strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that varying reaction conditions could significantly affect yield and purity. Techniques such as high-performance liquid chromatography (HPLC) were employed to analyze product purity and optimize reaction parameters, demonstrating the compound's accessibility for industrial applications .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine with structurally related compounds, focusing on substituent effects, synthetic routes, and functional properties.

Substituent Position and Aromatic System Variations

(a) N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS 343569-94-8)
  • Structure : Differs in the position of the nitro group (3-nitropyridin-2-yl vs. 3-nitropyridin-4-yl) (Fig. 2).
  • Key Data : Molecular weight 193.206 g/mol, ChemSpider ID 9096629 .
  • For example, nitro groups at the 2-position in pyridine derivatives are often more sterically accessible for nucleophilic substitution compared to 4-position analogs .
(b) (E)-N,N-Dimethyl-2-(2-nitrophenyl)ethenamine (3aj)
  • Structure : Replaces the pyridine ring with a nitro-substituted benzene ring (Fig. 3).
  • Synthesis : Synthesized via condensation of 2-nitrotoluene with N,N-dimethylformamide dimethyl acetal under heating (140°C, 24 hours), yielding a dark red liquid in 91% efficiency .
  • Key Difference : The absence of a pyridine nitrogen reduces polarity and alters hydrogen-bonding capabilities, influencing solubility and interaction with biological targets.
(c) N-((6-Chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine
  • Structure : Features a 3-nitropyridin-2-amine core with additional ethoxy and chloropyridinylmethyl substituents .
  • Crystallography: Monoclinic crystal system (space group P21/n) with distinct hydrogen-bonding networks due to the ethoxy group .
  • Relevance : Highlights the role of substituent bulkiness in crystal packing and stability, a factor less explored in the simpler dimethyl-ethenamine derivatives.

Functional Group Modifications

(a) Pt(IV) Complexes with N,N-Dimethyl Substituents
  • Example: [Pt(IV)(N,N-dimethyl-2-[2-(quinolin-8-yl)-1H-benzimidazol-1-yl]ethanamine)Cl₄].
  • Application : Acts as a prodrug for Alzheimer’s disease (AD) treatment, with a 40% reduction in Aβ42 levels in mouse models .
  • Contrast : The platinum coordination introduces redox activity absent in the parent ethenamine, enabling glutathione-triggered activation .
(b) Boronate-Ester Derivatives
  • Example : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)-N,N-dimethylethanamine.

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR, MS) CAS Number
This compound C₉H₁₁N₃O₂ 193.206 Not reported 64679-69-2
(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine C₉H₁₁N₃O₂ 193.206 ¹H NMR (CDCl₃): δ 8.71 (d, J=4.8 Hz, 1H, Py-H) 343569-94-8
(E)-N,N-Dimethyl-2-(2-nitrophenyl)ethenamine C₁₀H₁₂N₂O₂ 192.22 HRMS-ESI: [M+H]⁺ 193.097 (calc. 193.097) 137475-72-0

Biological Activity

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a nitropyridine moiety and an ethenamine backbone, this compound exhibits diverse pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O2C_9H_{11}N_3O_2, with a molecular weight of approximately 193.203 g/mol. Its structure includes:

  • A 3-nitropyridinyl group
  • An ethenamine backbone

This unique arrangement of functional groups enhances its reactivity and biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that modify cellular components, leading to various biological effects. It may also act as a ligand, modulating the activity of specific receptors or enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially serving as a lead compound for developing new antibiotics.
  • Anticancer Properties : The compound's structural similarities with other known anticancer agents indicate potential efficacy against various cancer cell lines, particularly in MTAP-deleted cancer cells where it may act as a synthetic lethal agent .
  • Enzyme Inhibition : Studies have shown that derivatives of nitropyridine compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacterial growth
AnticancerPotential efficacy against MTAP-deleted cancers
Enzyme InhibitionInhibition of AChE and BChE

Case Study: Anticancer Activity

In a study focused on the anticancer potential of nitropyridine derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition at low micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest, warranting further investigation into its therapeutic applications .

Q & A

Q. What established synthetic routes are available for N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine?

A common method involves condensation of nitro-substituted aromatic precursors with dimethylformamide dimethyl acetal (DMF-DMA) under thermal conditions. For example, a related compound, (E)-N,N-dimethyl-2-(2-nitrophenyl)ethenamine, was synthesized by heating 2-nitrotoluene with DMF-DMA in DMF at 140°C for 24 hours under inert gas, yielding 91% . Adapting this protocol for the 3-nitropyridinyl variant may require optimization of substituent positioning and reaction time.

Key Parameters (from ):

ParameterValue
SolventDMF
Temperature140°C
Reaction Time24 hours
Yield91%

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Elemental Analysis : Used to confirm stoichiometry (e.g., C, H, N content). Discrepancies between calculated and observed values (e.g., N: 6.33% calc. vs. 5.96% obs. ) may indicate impurities or hydration.
  • NMR Spectroscopy : Essential for confirming regiochemistry and isomer purity (e.g., distinguishing E/Z isomers).
  • X-ray Crystallography : Employed for unambiguous structural determination using programs like SHELX .

Q. What are the key reaction parameters affecting synthesis yield?

Yield optimization hinges on:

  • Temperature : Excessive heat may degrade nitro groups or promote side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Reagent Ratios : Excess DMF-DMA drives the condensation to completion .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties or reaction mechanisms for this compound?

Density Functional Theory (DFT) calculations can model charge distribution, frontier molecular orbitals (HOMO/LUMO), and nitro-group reactivity. For example, studies on analogous nitroaromatics used B3LYP/6-31G(d) methods to correlate electronic structure with spectroscopic data . Such models guide experimental design for photochemical or redox applications.

Q. How are crystallographic data refined using SHELX software, and what challenges arise?

SHELX refines crystal structures via iterative least-squares minimization of differences between observed and calculated structure factors. Challenges include:

  • Disorder Modeling : Nitro or pyridinyl groups may exhibit positional disorder, requiring split-site refinement.
  • Twinned Data : High-symmetry space groups may necessitate twin-law correction .
  • Validation : Tools like ORTEP-3 visualize thermal ellipsoids to assess atomic displacement .

Q. How can discrepancies in elemental analysis or spectroscopic data be resolved?

Discrepancies (e.g., N content in ) may arise from:

  • Sample Purity : Recrystallization or HPLC purification removes byproducts.
  • Hydration/Solvation : Thermogravimetric analysis (TGA) detects adsorbed solvents.
  • Isomer Contamination : HPLC or GC-MS identifies E/Z mixtures.

Q. What strategies enable selective synthesis of the E-isomer?

  • Steric Control : Bulky substituents favor the E-isomer due to reduced steric hindrance.
  • Thermodynamic Control : Prolonged heating may drive equilibration toward the thermodynamically stable isomer.
  • Catalytic Methods : Palladium-mediated pathways (e.g., Heck coupling) can enhance stereoselectivity .

Q. How does the nitro group influence reductive cyclization reactions in related heterocycles?

Palladium-catalyzed reductive cyclization of nitroarenes using CO surrogates (e.g., formic acid derivatives) generates indoles or quinolines. The nitro group acts as a directing group and is reduced to an amine in situ, enabling intramolecular cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine
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N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine

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